bis-Tedizolidyl Phosphate Diester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

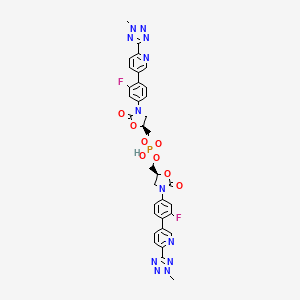

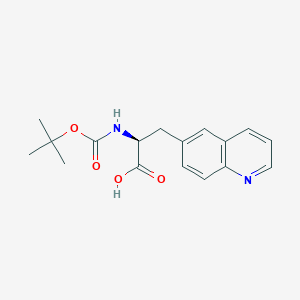

Bis-Tedizolidyl Phosphate Diester: is a chemical compound identified by the CAS number 1256966-02-5. It is a derivative of Tedizolid, an oxazolidinone-class antibiotic. This compound is primarily used as an intermediate in the synthesis of Tedizolid, which is effective against multidrug-resistant Gram-positive bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of bis-Tedizolidyl Phosphate Diester involves the reaction of Tedizolid with phosphoric acid derivatives. A highly efficient catalytic method for the synthesis of phosphite diesters has been developed using a readily available phosphonylation reagent and alcohols with environmentally benign zinc(II) catalysts .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosphorus oxychloride and alcohols in the presence of a catalyst. The reaction mixture is stirred at controlled temperatures, followed by washing, filtration, and distillation to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Bis-Tedizolidyl Phosphate Diester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphate triesters.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Substitution: Reagents like alcohols and amines can be used for substitution reactions.

Major Products:

Oxidation: Phosphate triesters.

Substitution: Various substituted phosphate diesters depending on the reagents used.

Aplicaciones Científicas De Investigación

Biology and Medicine: In the field of medicine, this compound is an intermediate in the synthesis of Tedizolid, which is used to treat acute bacterial skin and skin structure infections caused by drug-resistant bacteria .

Industry: The compound is also utilized in the development of recyclable thermoset networks with intrinsic flame retardancy .

Mecanismo De Acción

Bis-Tedizolidyl Phosphate Diester exerts its effects by acting as an intermediate in the synthesis of Tedizolid. Tedizolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This action is effective against multidrug-resistant Gram-positive bacteria.

Comparación Con Compuestos Similares

Tedizolid: The parent compound, used as an antibiotic.

Phosphate Diesters in DNA and RNA: These compounds play a critical role in connecting nucleotides in DNA and RNA via a sugar-phosphate backbone.

Uniqueness: Bis-Tedizolidyl Phosphate Diester is unique due to its specific role as an intermediate in the synthesis of Tedizolid, which has significant medical applications in treating drug-resistant bacterial infections. Its ability to participate in various chemical reactions and its use in developing flame-retardant materials further highlight its versatility.

Propiedades

Fórmula molecular |

C34H29F2N12O8P |

|---|---|

Peso molecular |

802.6 g/mol |

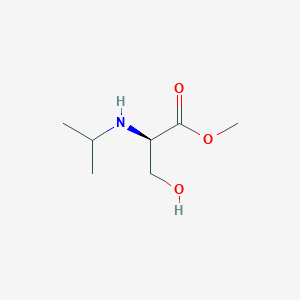

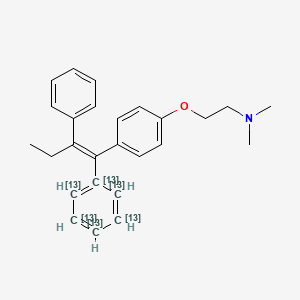

Nombre IUPAC |

bis[[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate |

InChI |

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m0/s1 |

Clave InChI |

UGUGELYBSIMIPH-ZEQRLZLVSA-N |

SMILES isomérico |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OC[C@@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

SMILES canónico |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)